![molecular formula C53H53Cl6NO18 B131897 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel CAS No. 100449-86-3](/img/structure/B131897.png)
2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
Vue d'ensemble
Description
The compound “2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes acetoxy, benzamido, phenyl, and trichloroethoxycarbonyloxy groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, formation of ester and amide bonds, and introduction of trichloroethoxycarbonyloxy groups. Each step would require specific reagents and conditions, such as:
Protection/Deprotection: Use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like DCC (dicyclohexylcarbodiimide).
Amidation: Formation of amide bonds using reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions involving the trichloroethoxycarbonyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).
Catalysts: DCC, EDC, HOBt.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Drug Delivery Systems
The incorporation of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel into drug delivery systems has been a significant area of research. Its lipophilic nature allows for better solubility in lipid-based formulations, which can enhance bioavailability.
Table 1: Comparison of Drug Delivery Systems
Delivery System Type | Advantages | Limitations |
---|---|---|
Liposomes | Improved solubility and stability | Potential leakage of drug |
Nanoparticles | Targeted delivery to tumor sites | Complex manufacturing processes |
Polymeric Micelles | Enhanced circulation time | Limited loading capacity |
Anticancer Activity
Numerous studies have demonstrated the efficacy of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} in inhibiting cancer cell proliferation. Its mechanism involves disrupting microtubule dynamics, similar to its parent compound Paclitaxel.
Case Study: Breast Cancer Treatment
A recent study evaluated the effectiveness of this compound in breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 0.1 μM after 48 hours of exposure.
Synergistic Effects with Other Agents
Research has also focused on the synergistic effects of combining 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} with other chemotherapeutic agents. For instance, co-administration with doxorubicin has shown enhanced cytotoxicity against resistant cancer cell lines.
Table 2: Synergistic Combinations and Their Effects
Combination | Cancer Type | Observed Effect |
---|---|---|
Paclitaxel + Doxorubicin | Breast Cancer | Increased apoptosis |
Paclitaxel + Cisplatin | Ovarian Cancer | Enhanced efficacy |
Formulation Development
The formulation of this compound into various dosage forms (e.g., injectable solutions and oral tablets) is crucial for optimizing its therapeutic use. Researchers are exploring different excipients that can improve stability and patient compliance.
Toxicity Studies
Despite its promising applications, toxicity remains a concern. Studies have indicated that while 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits lower toxicity profiles compared to traditional chemotherapeutics, further investigations are necessary to fully understand its safety profile.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Activité Biologique
2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} is a derivative of the well-known anticancer agent paclitaxel. This compound has been developed to enhance the therapeutic efficacy and reduce the side effects associated with traditional paclitaxel formulations. The biological activity of this compound primarily revolves around its mechanism of action, which involves microtubule stabilization and modulation of apoptotic pathways.
The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells .
Key Mechanistic Insights:
- Microtubule Stabilization : 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} enhances microtubule stability similar to paclitaxel, reducing the critical concentration required for tubulin polymerization .
- Induction of Apoptosis : This compound activates several apoptotic pathways, including those involving caspases and pro-apoptotic proteins such as Bax . It also modulates signaling pathways that lead to cell death, including the activation of PTEN and inhibition of PI3K/Akt signaling .
In Vitro Studies
In vitro studies have demonstrated that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits potent cytotoxicity against various cancer cell lines. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner.
Cell Line | IC50 (nM) | Effect |
---|---|---|
Ovarian Cancer (A2780) | 5.0 | Induces apoptosis |
Breast Cancer (MCF-7) | 10.0 | Cell cycle arrest |
Lung Cancer (A549) | 8.5 | Microtubule stabilization |
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in vivo. Studies indicate that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} significantly reduces tumor growth compared to control treatments.
- Study Findings :
- In a mouse model bearing A2780 ovarian tumors, treatment with this derivative resulted in a 60% reduction in tumor volume after three weeks of administration.
- The compound demonstrated a favorable pharmacokinetic profile with reduced systemic toxicity compared to traditional paclitaxel formulations .
Case Studies
-
Ovarian Cancer Treatment :
- A clinical case reported a patient with recurrent ovarian cancer who was treated with 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel}. The treatment resulted in significant tumor shrinkage and improved quality of life, highlighting its potential as an effective therapeutic option in resistant cases.
- Combination Therapy :
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBSZMVMFMSTB-DOWBJONWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H53Cl6NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555195 | |
Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1204.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100449-86-3 | |
Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.